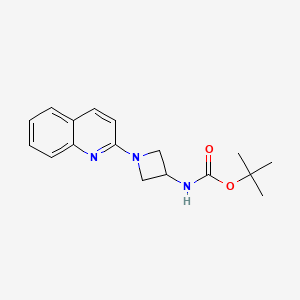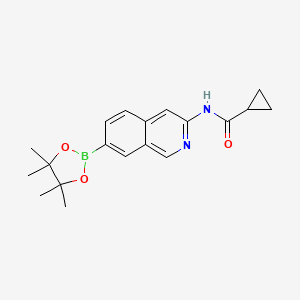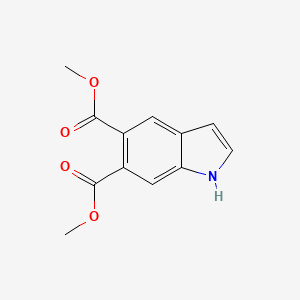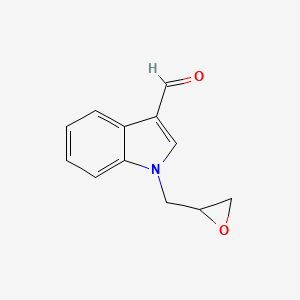![molecular formula C11H14ClNO2 B8727971 methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B8727971.png)
methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 4-chlorophenylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an appropriate acylating agent, such as acryloyl chloride, to form the intermediate 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.
Esterification: The intermediate is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of ester derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways can vary based on the specific application and context of use.
類似化合物との比較
Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
methyl 3-[(4-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChIキー |
CHRQVZKXDGGIPE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carboxylic acid hydrochloride](/img/structure/B8727903.png)







![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)




